molecular formula C19H19BrF3N5O2S B4336012 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

Cat. No.: B4336012
M. Wt: 518.4 g/mol
InChI Key: VFWGSHOHQQPEQS-UHFFFAOYSA-N
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Description

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups, as well as a thienopyrimidine moiety

Preparation Methods

The synthesis of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE involves multiple steps, starting with the preparation of the pyrazole and thienopyrimidine intermediates. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones, followed by bromination and introduction of the trifluoromethyl group. The thienopyrimidine moiety is typically prepared via cyclocondensation reactions involving thioureas and β-ketoesters. The final step involves coupling the two intermediates under appropriate conditions to form the target compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The bromine and cyclopropyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazole and thienopyrimidine derivatives.

    Medicine: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds include other pyrazole and thienopyrimidine derivatives, such as:

  • 3-(4-bromo-5-cyclopropyl-3-trifluoromethyl-1H-pyrazol-1-yl)-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
  • 4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
  • 6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidine

The uniqueness of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrF3N5O2S/c1-3-11-8-12-17(31-11)24-9(2)28(18(12)30)25-13(29)6-7-27-15(10-4-5-10)14(20)16(26-27)19(21,22)23/h8,10H,3-7H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWGSHOHQQPEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CCN3C(=C(C(=N3)C(F)(F)F)Br)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 3
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 4
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 6
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

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